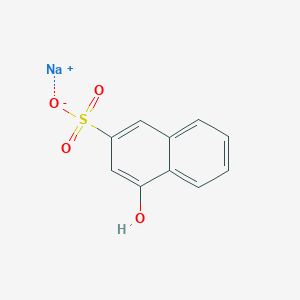

Sodium 4-hydroxynaphthalene-2-sulphonate

Description

BenchChem offers high-quality Sodium 4-hydroxynaphthalene-2-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-hydroxynaphthalene-2-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13935-00-7 |

|---|---|

Molecular Formula |

C10H8NaO4S |

Molecular Weight |

247.22 g/mol |

IUPAC Name |

sodium;4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14); |

InChI Key |

CESJGLWCKQNBNZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O.[Na] |

Other CAS No. |

13935-00-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 4-hydroxynaphthalene-2-sulphonate and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxynaphthalene sulphonates are a class of organic compounds that serve as crucial intermediates in the synthesis of various chemicals, most notably azo dyes. Their utility stems from the presence of both a hydroxyl and a sulphonate group on the naphthalene backbone, which imparts desirable solubility characteristics and reactivity for coupling reactions. This technical guide provides a comprehensive overview of Sodium 4-hydroxynaphthalene-2-sulphonate, along with its commercially significant isomers, Sodium 6-hydroxynaphthalene-2-sulphonate and Sodium 4-hydroxy-1-naphthalenesulphonate.

The nomenclature of these isomers can be ambiguous in literature and commercial listings. Therefore, for clarity, this guide will refer to the compounds by their specific chemical names and corresponding CAS numbers.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 4-hydroxynaphthalene-2-sulphonate and its common isomers is presented below. These properties are fundamental for their application in chemical synthesis and for the development of analytical methods.

| Property | Sodium 4-hydroxynaphthalene-2-sulphonate | Sodium 6-hydroxynaphthalene-2-sulphonate | Sodium 4-hydroxy-1-naphthalenesulphonate |

| Synonyms | 1-Naphthol-3-sulfonic acid sodium salt | Schaeffer's salt, 2-Naphthol-6-sulfonic acid sodium salt[1][2] | Neville and Winther's acid sodium salt[3] |

| CAS Number | 3771-14-0 (for the sulfonic acid) | 135-76-2[1] | 6099-57-6 |

| Molecular Formula | C₁₀H₇NaO₄S[4] | C₁₀H₇NaO₄S[1] | C₁₀H₇NaO₄S |

| Molecular Weight | 246.21 g/mol | 246.22 g/mol [5] | 246.21 g/mol |

| Appearance | Data not readily available | Off-white solid[2] | Powder |

| Melting Point | Data not readily available | >300 °C[6] | Data not readily available |

| Solubility | Soluble in water and alcohol[7] | Soluble in DMSO (slightly), Methanol (slightly)[2] | Data not readily available |

| pKa | 0.15 ± 0.40 (Predicted for the sulfonic acid)[1] | Data not readily available | Data not readily available |

Experimental Protocols

General Synthesis of Hydroxynaphthalene Sulphonic Acids

The industrial synthesis of hydroxynaphthalene sulphonic acids typically involves the sulphonation of naphthols. The position of the sulphonate group is highly dependent on the reaction conditions, particularly the temperature and the concentration of the sulphonating agent (e.g., sulfuric acid or oleum).

General Protocol for Sulphonation of Naphthols:

-

Reaction Setup: A stirred reactor equipped with temperature control and an addition funnel is charged with the corresponding naphthol (e.g., 1-naphthol for the synthesis of 4-hydroxy-1-naphthalenesulphonic acid).

-

Sulphonation: Concentrated sulfuric acid is added dropwise to the naphthol while maintaining a specific temperature. For instance, the sulphonation of 2-naphthol can yield different isomers based on the temperature.[8]

-

Isomerization/Completion: The reaction mixture is heated for a defined period to ensure the completion of the sulphonation and to favor the formation of the desired isomer.

-

Work-up: The reaction mixture is then carefully quenched by pouring it onto ice. The precipitated sulphonic acid is collected by filtration.

-

Neutralization: The filtered sulphonic acid is then neutralized with a sodium hydroxide solution to form the corresponding sodium salt.

-

Purification: The crude sodium salt is typically purified by recrystallization from a suitable solvent, often an aqueous or alcohol-water mixture.[9][10]

Purification by High-Speed Counter-Current Chromatography (HSCCC)

For obtaining high-purity hydroxynaphthalene sulphonates, particularly for use as analytical standards, HSCCC is an effective purification technique.[3]

HSCCC Protocol for Purification of 4-Hydroxy-1-naphthalenesulfonic acid sodium salt:

-

Apparatus: A high-speed counter-current chromatograph.

-

Solvent System: A two-phase solvent system is prepared. A common system consists of n-butanol and water (1:1 v/v), sometimes acidified with a small amount of trifluoroacetic acid.[3]

-

Procedure:

-

The HSCCC column is first entirely filled with the stationary phase (e.g., the upper organic phase).

-

The apparatus is then rotated at a specific speed, and the mobile phase (e.g., the lower aqueous phase) is pumped through the column.

-

The crude sample, dissolved in a small volume of the solvent system, is injected into the column.

-

The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected.

-

The fractions containing the purified product are combined, and the solvent is removed to yield the purified sodium salt.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of hydroxynaphthalene sulphonates and their derivatives.[11][12]

General HPLC Method:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[13]

-

Detection: UV-Vis detection is standard, with the wavelength set to the absorption maximum of the analyte. For higher sensitivity and specificity, fluorescence or mass spectrometry detectors can be used.[14]

-

Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered before injection.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a pure standard.

Applications in Azo Dye Synthesis

The primary application of sodium hydroxynaphthalene sulphonates is as coupling components in the synthesis of azo dyes. The hydroxyl group activates the naphthalene ring for electrophilic aromatic substitution, and the sulphonate group provides water solubility to the final dye.

The general mechanism involves the reaction of a diazonium salt (the diazo component) with the hydroxynaphthalene sulphonate (the coupling component).

Experimental Protocol for Azo Dye Synthesis:

-

Diazotization: An aromatic amine (e.g., aniline or a substituted aniline) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is kept at a low temperature as diazonium salts are generally unstable.[15]

-

Coupling Reaction: The hydroxynaphthalene sulphonate is dissolved in a basic solution (e.g., sodium hydroxide solution) and cooled. The previously prepared cold diazonium salt solution is then added slowly to the solution of the coupling component with vigorous stirring. The coupling reaction typically occurs at a pH that maintains the phenoxide form of the hydroxyl group.[1]

-

Isolation and Purification: The resulting azo dye often precipitates from the reaction mixture. It is then collected by filtration, washed, and can be further purified by recrystallization.

Diagrams

Logical Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of an azo dye using a hydroxynaphthalene sulphonate as a coupling component.

Caption: General workflow for the synthesis of an azo dye.

Conceptual Relationship in Drug Development

While not their primary application, sulphonate-containing compounds are utilized in drug development, often to improve the solubility and bioavailability of a drug substance. The following diagram illustrates the conceptual role of a sulphonated intermediate in the synthesis of a potential drug candidate.

Caption: Conceptual role of sulphonation in drug development.

References

- 1. iipseries.org [iipseries.org]

- 2. Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Naphthalenesulfonicacid, 4-hydroxy- | CAS#:3771-14-0 | Chemsrc [chemsrc.com]

- 5. klivon.com [klivon.com]

- 6. 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy sodium;4-hydroxynaphthalene-2-sulfonate [smolecule.com]

- 8. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]

- 9. US2568154A - Crystallization of sodium naphthalene beta sulfonates - Google Patents [patents.google.com]

- 10. KR970006885B1 - Purification of 2 -hydroxynaphthalene - 6 - carboxylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 14. alfachemic.com [alfachemic.com]

- 15. chemistrystudent.com [chemistrystudent.com]

A Technical Guide to the Chemical Properties of Sodium 4-hydroxynaphthalene-2-sulphonate

Disclaimer: The precise chemical identity of "Sodium 4-hydroxynaphthalene-2-sulphonate" is subject to ambiguity across chemical databases. This guide focuses on the properties of 4-hydroxynaphthalene-2-sulfonic acid (CAS RN: 3771-14-0) and its corresponding sodium salt. This assumption is based on the systematic IUPAC naming convention. Researchers are advised to verify the specific isomer and CAS number of their material.

Introduction

Sodium 4-hydroxynaphthalene-2-sulphonate is an aromatic organic compound belonging to the family of hydroxylated naphthalenesulfonic acids. These compounds are of significant interest in various fields, including chemical synthesis, dye manufacturing, and potentially in the pharmaceutical industry as intermediates or building blocks for more complex molecules. The presence of both a hydroxyl and a sulfonic acid functional group on the naphthalene ring imparts unique solubility and reactivity characteristics, making it a versatile chemical entity. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxynaphthalene-2-sulfonic acid and its sodium salt, along with generalized experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The properties of 4-hydroxynaphthalene-2-sulfonic acid and its sodium salt are summarized below. Data for the sodium salt are inferred from the properties of the free acid and general principles of salt formation.

Table 1: Physical and Chemical Properties of 4-hydroxynaphthalene-2-sulfonic acid

| Property | Value | Source |

| IUPAC Name | 4-hydroxynaphthalene-2-sulfonic acid | [1] |

| CAS Number | 3771-14-0 | [1] |

| Molecular Formula | C₁₀H₈O₄S | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Density | 1.549 g/cm³ (predicted) | [2] |

| pKa | 0.15 ± 0.40 (predicted) | [2] |

| LogP | 2.87 (predicted) | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

Table 2: Properties of Sodium 4-hydroxynaphthalene-2-sulphonate (Inferred)

| Property | Value | Notes |

| Molecular Formula | C₁₀H₇NaO₄S | |

| Molecular Weight | 246.21 g/mol | |

| Appearance | White to off-white crystalline powder | Typical for sodium sulfonates |

| Solubility | Soluble in water | The ionic nature of the sodium sulfonate group significantly increases water solubility compared to the free acid. |

| Melting Point | >300 °C (decomposes) | High melting points are characteristic of organic salts. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of 4-hydroxynaphthalene-2-sulfonic acid and its sodium salt. These are representative methods and may require optimization for specific laboratory conditions and desired product purity.

Synthesis of 4-hydroxynaphthalene-2-sulfonic acid

The synthesis of 4-hydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of a suitable naphthalene precursor. A plausible synthetic route starts from 1-naphthol.

Reaction: Sulfonation of 1-naphthol.

Procedure:

-

In a well-ventilated fume hood, place a known amount of 1-naphthol in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of concentrated sulfuric acid (98%) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice to precipitate the product.

-

The crude 4-hydroxynaphthalene-2-sulfonic acid is then collected by vacuum filtration and washed with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]

Preparation of Sodium 4-hydroxynaphthalene-2-sulphonate

The sodium salt can be readily prepared by neutralizing the sulfonic acid with a sodium base.

Reaction: Acid-base neutralization.

Procedure:

-

Dissolve the purified 4-hydroxynaphthalene-2-sulfonic acid in a minimum amount of distilled water.

-

Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate solution, while monitoring the pH with a pH meter or indicator paper.

-

Continue the addition until the pH of the solution is neutral (pH ~7).

-

The resulting solution of sodium 4-hydroxynaphthalene-2-sulphonate can be used directly or the solid salt can be isolated by evaporation of the solvent under reduced pressure.

Caption: General workflow for the synthesis of Sodium 4-hydroxynaphthalene-2-sulphonate.

Analytical Methods

HPLC is a standard technique for assessing the purity of hydroxynaphthalene sulfonic acids and for monitoring reaction progress.

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.

Procedure:

-

Prepare a standard solution of the analyte in the mobile phase.

-

Set the column temperature (e.g., 30 °C) and the flow rate (e.g., 1 mL/min).

-

Inject the sample and run the gradient program.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

-

Purity is determined by the peak area percentage.

UV-Visible Spectroscopy:

-

Purpose: To determine the wavelength of maximum absorbance (λmax) and for quantitative analysis.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., water or methanol).

-

Record the UV-Vis spectrum over a range of 200-400 nm.

-

The λmax can be used for detection in HPLC analysis.

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the characteristic functional groups.

-

Procedure:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) accessory.

-

Expected characteristic peaks include:

-

Broad O-H stretch (hydroxyl group) around 3200-3600 cm⁻¹.

-

S=O stretching (sulfonate group) around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.

-

Aromatic C=C stretching around 1600-1450 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed chemical structure.

-

Procedure:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will provide detailed information about the arrangement of atoms in the molecule.

-

References

Spectroscopic Characterization of Sodium 4-hydroxynaphthalene-2-sulphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sodium 4-hydroxynaphthalene-2-sulphonate, a key organic intermediate. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for these analytical procedures. This guide is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

Sodium 4-hydroxynaphthalene-2-sulphonate is an aromatic organic compound with the molecular formula C₁₀H₇NaO₄S. Its structure, featuring a naphthalene core substituted with a hydroxyl and a sulfonate group, makes it a valuable precursor in the synthesis of dyes, pigments, and pharmaceutical agents. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide focuses on its ¹H NMR, ¹³C NMR, and FT-IR spectroscopic profiles.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for Sodium 4-hydroxynaphthalene-2-sulphonate based on its chemical structure and data from analogous naphthalenesulfonate derivatives.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H (peri to -SO₃⁻) |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.5 - 7.7 | m | 2H | Ar-H |

| ~7.2 - 7.4 | s | 1H | Ar-H (isolated) |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~10.0 | br s | 1H | Ar-OH |

Predicted for a 400 MHz spectrometer using DMSO-d₆ as the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C -OH |

| ~140 | C -SO₃⁻ |

| ~135 | Quaternary Ar-C |

| ~130 | Quaternary Ar-C |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~125 | Ar-C H |

| ~123 | Ar-C H |

| ~108 | Ar-C H |

Predicted for a 100 MHz spectrometer using DMSO-d₆ as the solvent.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1150 | Strong | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) |

| 1050 - 1000 | Strong | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) |

| 850 - 750 | Strong | C-H Bending (out-of-plane) | Substituted Naphthalene |

| ~680 | Medium-Strong | C-S Stretch | C-SO₃⁻ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FT-IR data for Sodium 4-hydroxynaphthalene-2-sulphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the sample.

Materials and Equipment:

-

Sodium 4-hydroxynaphthalene-2-sulphonate sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the Sodium 4-hydroxynaphthalene-2-sulphonate sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and list the peak positions in both spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials and Equipment:

-

Sodium 4-hydroxynaphthalene-2-sulphonate sample (dry)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a DTGS or MCT detector

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the dry Sodium 4-hydroxynaphthalene-2-sulphonate sample and about 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of Sodium 4-hydroxynaphthalene-2-sulphonate.

An In-depth Technical Guide to Sodium Hydroxynaphthalene Sulfonates for Researchers and Drug Development Professionals

Introduction

Sodium hydroxynaphthalene sulfonates are a class of organic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group. The specific positioning of these functional groups gives rise to a variety of isomers, each with unique chemical and physical properties. These compounds serve as crucial intermediates in the synthesis of dyes and pigments and are of growing interest in the pharmaceutical and drug development sectors due to the versatile reactivity of the naphthalene scaffold. This guide provides a detailed overview of the key isomers, their synthesis, properties, and potential applications, with a focus on aspects relevant to researchers and scientists.

Due to the potential ambiguity in the nomenclature "Sodium 4-hydroxynaphthalene-2-sulphonate," this guide will cover the most relevant and well-documented isomers to ensure comprehensive coverage of the topic.

Identification and Physicochemical Properties of Key Isomers

The precise identity of a sodium hydroxynaphthalene sulfonate is determined by the location of the hydroxyl and sulfonate groups on the naphthalene ring. The following tables summarize the key identification and physicochemical data for the most common isomers.

Table 1: CAS Numbers and Synonyms of Sodium Hydroxynaphthalene Sulfonate Isomers

| IUPAC Name | CAS Number | Common Synonyms |

| Sodium 4-hydroxy-1-naphthalenesulfonate | 6099-57-6 | 1-Naphthol-4-sulfonic acid sodium salt, Neville and Winther's acid sodium salt |

| Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 | 2-Naphthol-6-sulfonic acid sodium salt, Schaeffer's salt |

| Sodium 7-hydroxy-2-naphthalenesulfonate | 135-55-7 | 2-Naphthol-7-sulfonic acid sodium salt, F Acid sodium salt, Cassella's Acid Sodium Salt |

| Sodium 1-hydroxynaphthalene-2-sulphonate | 832-50-8 | 1-Naphthol-2-sulfonic acid sodium salt |

| Sodium 5-hydroxynaphthalene-1-sulphonate | 5419-77-2 | 1-Naphthol-5-sulfonic acid sodium salt |

Table 2: Physicochemical Properties of Sodium Hydroxynaphthalene Sulfonate Isomers

| Property | Sodium 4-hydroxy-1-naphthalenesulfonate | Sodium 6-hydroxynaphthalene-2-sulfonate | Sodium 7-hydroxy-2-naphthalenesulfonate | Sodium 1-hydroxynaphthalene-2-sulphonate | Sodium 5-hydroxynaphthalene-1-sulphonate |

| Molecular Formula | C₁₀H₇NaO₄S[1] | C₁₀H₇NaO₄S[2] | C₁₀H₇NaO₄S[3] | C₁₀H₈NaO₄S⁺[4] | C₁₀H₇NaO₄S[5] |

| Molecular Weight | 246.21 g/mol [1] | 246.21 g/mol [2] | 246.21 g/mol [3] | 247.22 g/mol [4] | 246.21 g/mol [5] |

| Appearance | Powder | White to light yellow crystalline powder[2][6] | White to light yellow powder[3] | - | White to pale yellow crystalline solid[5] |

| Melting Point | - | >300 °C[2][7] | - | - | >280 °C (dec.)[5] |

| Solubility | Soluble in water[8] | Highly soluble in water[2] | Soluble in water[3] | - | Soluble in water[5] |

| Density | - | 1.549 g/cm³[7] | - | 1.549 g/cm³[4][9] | - |

Experimental Protocols

The synthesis of sodium hydroxynaphthalene sulfonates generally involves the sulfonation of a naphthol or the hydroxylation of a naphthalenesulfonic acid. The reaction conditions, such as temperature and the choice of sulfonating agent, are critical in determining the position of the sulfonate group.

General Synthesis of Sodium 1-Naphthalene Sulfonate

A common precursor for some hydroxynaphthalene sulfonate isomers is sodium 1-naphthalene sulfonate. A representative synthesis is as follows:

-

Sulfonation: Naphthalene is reacted with sulfuric acid. The temperature of the reaction is controlled to favor the formation of the 1-sulfonic acid derivative. For instance, maintaining the temperature at approximately 50°C during the addition of sulfuric acid to molten naphthalene directs the sulfonation to the 1-position.[10]

-

Neutralization and Salting Out: The resulting sulfonic acid solution is diluted with water and then neutralized, for example, with sodium bicarbonate. The sodium salt is then precipitated from the solution by adding sodium chloride, a process known as "salting out."[10]

-

Isolation: The precipitated sodium 1-naphthalene sulfonate is collected by filtration and dried.[10]

Synthesis of Sodium 6-hydroxynaphthalene-2-sulfonate (Schaeffer's Salt)

A method for the synthesis of this specific isomer involves the following steps:

-

Reaction Setup: 2-Naphthol is added to a mixture of sulfuric acid and sodium sulfate.[2]

-

Heating: The reaction mixture is heated to 90°C and maintained at this temperature for 12 hours.[2]

-

Precipitation: After the reaction, the mixture is poured into water. The sodium salt of the product is then precipitated by the addition of salt.[2]

-

Filtration and Separation: The precipitate is filtered at 60°C to separate the isomers.[2]

Synthesis of 1-Naphthol from Sodium 1-Naphthalene Sulfonate

The conversion of a sodium naphthalene sulfonate to a naphthol is a key step in producing some of the subject compounds. This is typically achieved through alkali fusion:

-

Fusion: The sodium naphthalene sulfonate is fused with a strong base, such as potassium hydroxide, at high temperatures (around 300°C).[10] Potassium hydroxide is often preferred as it can lead to a cleaner reaction and a more fluid melt compared to sodium hydroxide.[10]

-

Acidification: The resulting fusion product is dissolved in water and then acidified. This protonates the naphthoxide to yield the naphthol, which precipitates out of the solution.[10]

-

Purification: The crude naphthol can be further purified by dissolving it in a sodium hydroxide solution, filtering to remove impurities, and then re-precipitating with acid.[11]

Applications in Research and Drug Development

While the primary industrial application of hydroxynaphthalene sulfonates is in the manufacturing of azo dyes, their structural features make them interesting candidates for applications in medicinal chemistry and drug development.

-

Building Blocks for Synthesis: These compounds are versatile building blocks for creating more complex molecules. The hydroxyl and sulfonate groups can be chemically modified, and the naphthalene ring can undergo further substitution, allowing for the generation of diverse chemical libraries.[3] Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have been synthesized and evaluated for their antimicrobial properties.[12][13]

-

Antimicrobial Potential: The naphthalene scaffold is present in several antimicrobial drugs.[12][13][14] Research has shown that various naphthalene derivatives exhibit antibacterial and antifungal activity.[12][14] For instance, certain azo-2-naphthol compounds have been found to be effective against a range of human pathogenic microorganisms.[14]

-

Pharmacological Scaffolds: Naphthalene-based compounds have a broad range of therapeutic applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.[13] The ability to functionalize the naphthalene ring makes it a privileged scaffold in drug discovery.

-

Fluorescent Probes: Some hydroxynaphthalene sulfonic acid derivatives are used as fluorescent probes. For example, 7-Hydroxy-2-naphthalene sulfonic acid sodium salt can be used for the detection of cross-links in collagen and elastin.[15]

Logical Relationships and Workflows

The synthesis of hydroxynaphthalene sulfonates and their subsequent conversion to other useful compounds can be represented in a logical workflow. The following diagram illustrates a general pathway from naphthalene to a naphthol, which is a key intermediate.

Caption: General synthetic pathway from naphthalene to naphthol.

As there is no specific information available in the search results directly linking these sodium hydroxynaphthalene sulfonate isomers to defined signaling pathways in a drug development context, a signaling pathway diagram cannot be generated at this time. The primary role of these compounds, as described in the provided literature, is that of chemical intermediates. Further research would be needed to elucidate any specific biological pathway modulation.

References

- 1. scbt.com [scbt.com]

- 2. Buy Sodium 6-hydroxynaphthalene-2-sulfonate (EVT-361900) | 135-76-2 [evitachem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Sodium 6-hydroxynaphthalene-2-sulfonate | CAS#:135-76-2 | Chemsrc [chemsrc.com]

- 8. 4-Hydroxy-1-naphthalenesulfonic acid sodium | 6099-57-6 | GAA09957 [biosynth.com]

- 9. Sodium 1-hydroxynaphthalene-2-sulphonate;832-50-8 [axsyn.com]

- 10. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method - Google Patents [patents.google.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. 7-Hydroxy-2-naphthalene sulfonic acid sodium | 135-55-7 | FH32756 [biosynth.com]

The Discovery and Enduring Legacy of Naphthalenesulfonic Acids: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of naphthalenesulfonic acids. From their origins in the burgeoning field of coal tar chemistry to their contemporary applications in pharmaceuticals, dyes, and materials science, these compounds have played a pivotal role in the advancement of organic synthesis. This document details the key historical milestones, presents a thorough analysis of the synthesis of the primary isomers, and offers detailed experimental protocols for their preparation and analysis. Quantitative data are summarized for comparative purposes, and key reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.

A Journey Through Time: The History of Naphthalene and its Sulfonated Derivatives

The story of naphthalenesulfonic acids begins with the discovery of their parent hydrocarbon, naphthalene. In the early 1820s, two independent reports described a pungent, white solid obtained from the distillation of coal tar. In 1821, John Kidd consolidated these findings, detailing the substance's properties and production, and proposed the name "naphthaline," derived from "naphtha," a general term for volatile, flammable liquid hydrocarbon mixtures. The empirical formula of naphthalene, C₁₀H₈, was determined by the renowned Michael Faraday in 1826. However, its iconic structure of two fused benzene rings was not proposed until 1866 by Emil Erlenmeyer and confirmed three years later by Carl Gräbe.[1]

The burgeoning dye industry of the 19th century, spurred by discoveries like Arthur George Green's primuline in 1887, created a high demand for versatile chemical intermediates.[2][3] Naphthalene, readily available from coal tar, became a key starting material. The introduction of a sulfonic acid group (-SO₃H) onto the naphthalene ring through sulfonation was found to be a crucial step in rendering the otherwise water-insoluble hydrocarbon soluble and providing a reactive handle for further chemical transformations.

The process of naphthalene sulfonation was extensively studied in the early 20th century by chemists such as Yuves, Guillot, and Spryskov, whose foundational work remains relevant today.[4] A pivotal discovery was the temperature-dependent nature of the reaction, leading to the selective formation of two primary isomers: naphthalene-1-sulfonic acid (the alpha-isomer) and naphthalene-2-sulfonic acid (the beta-isomer). This phenomenon is a classic example of kinetic versus thermodynamic control in an organic reaction.

The Science of Sulfonation: Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene with sulfuric acid is a reversible electrophilic aromatic substitution reaction. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.

-

Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid .[5][6] This is because the α-position (C1) of naphthalene is more sterically accessible and the carbocation intermediate formed during electrophilic attack is better stabilized through resonance.[5] Thus, the activation energy for the formation of the 1-isomer is lower, and it is formed faster.

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the reaction is under thermodynamic control, and the major product is naphthalene-2-sulfonic acid .[5][6][7] Although the 1-isomer forms faster, it is less stable than the 2-isomer due to steric hindrance between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position.[5] The higher temperature provides enough energy to overcome the activation barrier for the reverse reaction (desulfonation), allowing an equilibrium to be established. The more stable 2-isomer, which has less steric strain, then becomes the predominant product.

This relationship is a cornerstone of naphthalenesulfonic acid chemistry, allowing for the selective synthesis of either isomer by simply controlling the reaction temperature.

Below is a diagram illustrating the reaction pathway and the concepts of kinetic and thermodynamic control.

Quantitative Data and Physical Properties

The two primary isomers of naphthalenesulfonic acid exhibit distinct physical properties. The following tables summarize key quantitative data for these compounds.

Table 1: Physical Properties of Naphthalenesulfonic Acid Isomers

| Property | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid |

| Molar Mass | 208.23 g/mol | 208.23 g/mol |

| Appearance | White solid | White solid |

| Melting Point | 139-140 °C (anhydrous)[8] | 124 °C (monohydrate)[9] |

| Solubility in Water | Good | Good |

| Hydrated Forms | Dihydrate (C₁₀H₇SO₃H·2H₂O) is common[8] | Mono- and trihydrates are common[9] |

Table 2: Reaction Conditions and Product Distribution for Naphthalene Sulfonation

| Temperature | Sulfonating Agent | Predominant Product | Control Type | Approximate Yield/Selectivity |

| ~80 °C | H₂SO₄ | Naphthalene-1-sulfonic acid | Kinetic | >90% 1-isomer |

| ~160 °C | H₂SO₄ | Naphthalene-2-sulfonic acid | Thermodynamic | >85% 2-isomer |

| 150-170 °C | H₂SO₄ | Naphthalene-2-sulfonic acid | Thermodynamic | Up to 98% with optimized reactor design[10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid.

Synthesis of Naphthalene-1-sulfonic Acid (Kinetic Control)

This protocol is adapted from historical methods favoring the formation of the alpha-isomer.

Materials:

-

Naphthalene (finely powdered)

-

Concentrated sulfuric acid (98%)

-

Water

-

Sodium bicarbonate

-

Sodium chloride

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Water bath

-

Beakers

-

Buchner funnel and vacuum flask

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a stirrer, place 50 mL of 92% sulfuric acid.

-

While stirring, slowly add 50 g of finely powdered naphthalene.

-

Place the flask in a water bath and heat to approximately 45°C.

-

Maintain the reaction temperature below 60°C to favor the formation of the 1-isomer.

-

Continue stirring for approximately 4 hours, or until all the naphthalene has dissolved, forming a light purple solution.[6]

-

Pour the reaction mixture into 400 mL of water in a large beaker.

-

Filter the solution to remove any unreacted naphthalene.

-

Slowly add sodium bicarbonate to the filtrate with stirring to partially neutralize the acid.

-

Heat the solution to boiling and add approximately 35 g of finely powdered sodium chloride to salt out the product.

-

Fine crystals of sodium naphthalene-1-sulfonate will precipitate.

-

Cool the mixture in an ice bath for several hours to complete crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold, saturated sodium chloride solution.

-

Dry the product in a drying oven at 100°C.

The following diagram illustrates the experimental workflow for the synthesis of naphthalene-1-sulfonic acid.

Synthesis of Naphthalene-2-sulfonic Acid (Thermodynamic Control)

This protocol is designed to produce the more stable beta-isomer.

Materials:

-

Naphthalene (finely powdered)

-

Concentrated sulfuric acid (98%)

-

Water

-

Calcium oxide (CaO) or Calcium carbonate (CaCO₃)

-

Sodium carbonate (Na₂CO₃)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Beakers

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, warm 67 mL of concentrated sulfuric acid to 100°C.

-

With vigorous stirring, gradually add 100 g of finely powdered naphthalene.

-

Heat the reaction mixture to 160-170°C for 12 hours.[11]

-

After cooling, pour the reaction mixture into 1 liter of water.

-

Heat the diluted solution to boiling and add calcium oxide or calcium carbonate until the solution is alkaline. This precipitates the excess sulfuric acid as calcium sulfate.

-

Filter the hot solution to remove the calcium sulfate precipitate.

-

Boil the calcium sulfate precipitate with an additional 1 liter of water and filter again to recover any dissolved product.

-

Combine the filtrates, which now contain the calcium salt of naphthalenesulfonic acid.

-

To the combined filtrates, add a solution of sodium carbonate until no further precipitation of calcium carbonate is observed. This converts the calcium naphthalenesulfonate to the sodium salt.

-

Filter off the precipitated calcium carbonate.

-

Evaporate the filtrate to a smaller volume and allow it to cool. Crystals of sodium naphthalene-2-sulfonate will form.

-

Collect the crystals by filtration. A second crop of crystals can be obtained by further evaporating the mother liquor.

-

The sodium salt can be converted to the free acid by treatment with a stoichiometric amount of a strong acid (e.g., HCl) followed by recrystallization.

The following diagram illustrates the experimental workflow for the synthesis and purification of naphthalene-2-sulfonic acid.

Modern Industrial Production and Analytical Methods

While the fundamental chemistry of naphthalene sulfonation remains the same, modern industrial processes have been optimized for efficiency, safety, and environmental considerations. Continuous flow reactors and the use of sulfur trioxide (SO₃) as the sulfonating agent are common.[12] The use of SO₃ avoids the generation of water as a byproduct, leading to a more concentrated product stream and reducing the amount of waste acid.

The analysis of naphthalenesulfonic acids and their isomers has also evolved significantly. While classical methods relied on fractional crystallization and melting point determination, modern analytical techniques provide much more detailed and accurate information. High-performance liquid chromatography (HPLC) and capillary electrophoresis are now routinely used for the separation and quantification of isomers.[13][14] Spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), are essential for structural elucidation and purity assessment.[15][16][17][18]

Conclusion

The discovery and study of naphthalenesulfonic acids represent a significant chapter in the history of organic chemistry. The elucidation of the temperature-dependent formation of the 1- and 2-isomers provided a classic and elegant demonstration of the principles of kinetic and thermodynamic control. These compounds, born from the byproducts of the industrial revolution, have become indispensable building blocks in a wide range of modern technologies, from life-saving pharmaceuticals to vibrant dyes. A thorough understanding of their history, synthesis, and properties remains crucial for chemists and researchers working in a multitude of scientific disciplines.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. Arthur George Green Facts for Kids [kids.kiddle.co]

- 3. Arthur George Green - Wikipedia [en.wikipedia.org]

- 4. RU2527853C2 - Method of naphthalene sulphonation - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. brainly.in [brainly.in]

- 8. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 9. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. shokubai.org [shokubai.org]

- 11. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 12. CN101607925A - Method for preparing naphthalene sulfonic acid by sulfonating sulfur trioxide in microreactor - Google Patents [patents.google.com]

- 13. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1-Naphthalenesulfonic acid(85-47-2) 1H NMR [m.chemicalbook.com]

- 16. 1-Naphthalenesulfonic acid [webbook.nist.gov]

- 17. Naphthalene-2-sulfonic acid (120-18-3) IR Spectrum [chemicalbook.com]

- 18. 1-Naphthalenesulfonic acid | C10H8O3S | CID 6812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of Hydroxynaphthalene Sulfonates, with a Focus on Sodium 4-hydroxynaphthalene-2-sulphonate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding the solubility and stability of hydroxynaphthalene sulfonates. It is important to note that specific quantitative data for Sodium 4-hydroxynaphthalene-2-sulphonate is limited in publicly accessible scientific literature. Therefore, this guide synthesizes information from closely related isomers and general principles applicable to this class of compounds to provide a foundational understanding. All data pertaining to specific isomers is clearly indicated.

Introduction to Hydroxynaphthalene Sulfonates

Hydroxynaphthalene sulfonates are a class of organic compounds characterized by a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, or its salt form. These compounds are notable for their water solubility, conferred by the polar sulfonate group, and their chemical reactivity, influenced by the hydroxyl and aromatic naphthalene ring system. They serve as key intermediates in the synthesis of dyes, pigments, and some pharmaceutical agents. The specific positioning of the hydroxyl and sulfonate groups on the naphthalene ring significantly influences the compound's physicochemical properties, including solubility, stability, and biological activity. This guide will focus on the available data for hydroxynaphthalene sulfonates, with a particular emphasis on what can be inferred for Sodium 4-hydroxynaphthalene-2-sulphonate.

Solubility Profile

Qualitative Solubility: Sodium 4-hydroxynaphthalene-2-sulphonate is described as being soluble in water and alcohol[1]. This is a characteristic feature of naphthalene sulfonates, where the ionic sulfonate group imparts significant aqueous solubility.

Quantitative Solubility of a Related Isomer: For comparison, a quantitative solubility value for Sodium 6-hydroxynaphthalene-2-sulfonate (also known as Schaeffer's salt) has been reported:

This high aqueous solubility for a closely related isomer suggests that Sodium 4-hydroxynaphthalene-2-sulphonate is also likely to be highly soluble in water. The slight solubility in polar organic solvents like DMSO and methanol is also a shared characteristic among many naphthalene sulfonates.

Factors Influencing Solubility: The solubility of hydroxynaphthalene sulfonates can be influenced by several factors:

-

pH: The ionization state of the hydroxyl group will change with pH, which can affect solubility.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

-

Presence of other salts: The common ion effect can decrease the solubility of these sodium salts in the presence of other sodium-containing salts. For instance, the solubility of sodium naphthalene-2-sulfonate is decreased by an excess of alkali metal chloride[5].

-

Solvent Polarity: As evidenced by the data on the 6-hydroxy isomer, solubility is highest in highly polar solvents like water and decreases in less polar organic solvents.

Table 1: Summary of Available Solubility Data for Hydroxynaphthalene Sulfonates

| Compound | Solvent | Temperature (°C) | Solubility |

| Sodium 4-hydroxynaphthalene-2-sulphonate | Water | Not Specified | Soluble[1] |

| Sodium 4-hydroxynaphthalene-2-sulphonate | Alcohol | Not Specified | Soluble[1] |

| Sodium 6-hydroxynaphthalene-2-sulfonate | Water | 25 | 1000 g/L[2][3] |

| Sodium 6-hydroxynaphthalene-2-sulfonate | DMSO | Not Specified | Slightly Soluble[2][3][4] |

| Sodium 6-hydroxynaphthalene-2-sulfonate | Methanol | Not Specified | Slightly Soluble[2][3][4] |

Stability Profile

The chemical stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. Stability testing, as guided by the International Council for Harmonisation (ICH), typically involves subjecting the compound to a variety of stress conditions to understand its degradation pathways. While specific stability data for Sodium 4-hydroxynaphthalene-2-sulphonate is not available, the general principles of forced degradation studies and data from related naphthalene sulfonates provide a framework for understanding its potential stability profile.

General Principles of Stability for Naphthalene Sulfonates: Studies on various naphthalene sulfonate isomers have shown that their stability is primarily dependent on temperature and pH[6]. At elevated temperatures (e.g., ≥ 300°C), these compounds can undergo desulfonation and decomposition, leading to the formation of naphthols and naphthalene[6]. The presence of dissolved salts has been shown to slow down the decomposition rates of some naphthalene sulfonates[6].

Forced Degradation Studies (General Approach): Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods[5][7][8]. A typical forced degradation protocol would involve the following conditions:

-

Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at various temperatures. The susceptibility of the sulfonate and hydroxyl groups to hydrolysis would be evaluated.

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), to assess its oxidative stability. The phenolic hydroxyl group could be susceptible to oxidation.

-

Thermal Stress: The solid compound and solutions are exposed to high temperatures to evaluate thermal degradation pathways.

-

Photostability: The compound is exposed to light sources that emit both visible and ultraviolet radiation to determine its sensitivity to light. The aromatic naphthalene ring system may be susceptible to photodegradation.

Potential Degradation Pathways: Based on the general chemistry of related compounds, potential degradation pathways for Sodium 4-hydroxynaphthalene-2-sulphonate could include:

-

Desulfonation: Cleavage of the carbon-sulfur bond to remove the sulfonate group.

-

Oxidation: Oxidation of the hydroxyl group, potentially leading to the formation of quinone-like structures.

-

Polymerization: Under certain stress conditions, phenolic compounds can be prone to polymerization.

Experimental Protocols

Detailed, validated experimental protocols for the determination of solubility and stability of Sodium 4-hydroxynaphthalene-2-sulphonate are not available in the searched literature. However, standardized methods for these types of analyses are well-established in the pharmaceutical industry.

A. Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining equilibrium solubility.

Objective: To determine the solubility of Sodium 4-hydroxynaphthalene-2-sulphonate in various solvents at different temperatures.

Materials:

-

Sodium 4-hydroxynaphthalene-2-sulphonate

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility in units such as g/L or mg/mL.

-

Repeat the experiment at different temperatures to construct a solubility curve.

B. Protocol for a Stability-Indicating HPLC Method and Forced Degradation Study

Objective: To develop a stability-indicating HPLC method for the quantification of Sodium 4-hydroxynaphthalene-2-sulphonate and to perform forced degradation studies to identify potential degradation products.

Phase 1: HPLC Method Development

-

Column Selection: A reversed-phase column (e.g., C18 or C8) is typically suitable for this class of compounds.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The pH of the buffer can be adjusted to optimize the peak shape.

-

Detection: A photodiode array (PDA) detector is useful for monitoring the analyte and any potential degradation products at multiple wavelengths.

-

Optimization: The gradient, flow rate, and column temperature are optimized to achieve good resolution between the parent compound and any degradation peaks.

Phase 2: Forced Degradation

-

Sample Preparation: Prepare solutions of Sodium 4-hydroxynaphthalene-2-sulphonate in various stress media (0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal stress, store the solid compound and a solution at an elevated temperature (e.g., 60-80°C). For photostability, expose the solid and a solution to a light source as per ICH Q1B guidelines.

-

Stress Conditions: Expose the samples to the stress conditions for a defined period, taking samples at various time points.

-

Analysis: Analyze the stressed samples using the developed HPLC method.

-

Peak Purity: Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.

-

Mass Balance: Evaluate the mass balance to account for the parent compound and all degradation products.

Phase 3: Method Validation The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Biological Activity

The current scientific literature does not provide information on the direct involvement of Sodium 4-hydroxynaphthalene-2-sulphonate in specific signaling pathways. However, some research indicates that the compound exhibits antimicrobial properties and that its derivatives have shown promise in various biological assays[1]. This suggests potential for future research into its mechanisms of action and interactions with biological systems.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for assessing the physicochemical properties of a compound like Sodium 4-hydroxynaphthalene-2-sulphonate.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

Sodium 4-hydroxynaphthalene-2-sulphonate is a water-soluble organic compound with potential applications in various chemical syntheses. While specific, detailed quantitative data on its solubility and stability are scarce in the public domain, this guide provides a framework for understanding its likely physicochemical properties based on data from closely related isomers and general scientific principles. The provided experimental protocols offer a starting point for researchers to generate the specific data required for their applications. Further research is needed to fully characterize the solubility, stability, and biological activity of this particular isomer to support its potential use in drug development and other scientific endeavors.

References

- 1. MOLBASE [key.molbase.com]

- 2. Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 [chemicalbook.com]

- 3. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 4. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5110981A - Process for making alkyl naphthalene sulfonate surfactants - Google Patents [patents.google.com]

- 7. 4-Hydroxy-1-naphthalenesulfonic acid technical, 70 T 6099-57-6 [sigmaaldrich.com]

- 8. Allura Red AC - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of Sodium 4-hydroxynaphthalene-2-sulphonate

Disclaimer: Comprehensive safety and toxicological data for Sodium 4-hydroxynaphthalene-2-sulphonate (CAS No. not definitively established in readily available literature) is limited. This guide synthesizes available information for the parent acid, 4-hydroxy-2-naphthalenesulfonic acid (CAS No. 3771-14-0), and closely related isomers. All procedures should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

Chemical Identification and Physical Properties

Sodium 4-hydroxynaphthalene-2-sulphonate is a naphthalene derivative containing both a hydroxyl and a sulfonic acid group.[1] Its structure lends it utility in chemical synthesis, particularly in the production of dyes and pigments.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NaO₄S | [1] |

| Molecular Weight | 246.21 g/mol | [2][3][4] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in water and alcohol | [1] |

| Melting Point | >300 °C (decomposes) for related isomers | [3][4][5] |

| Hygroscopicity | Hygroscopic | [6] |

Hazard Identification and Classification

Based on data for related naphthalenesulfonate compounds, Sodium 4-hydroxynaphthalene-2-sulphonate is anticipated to be an irritant, primarily affecting the eyes and skin.

Table 2: GHS Hazard Classification (Inferred from related compounds)

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5][6][7][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][7][8] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5][7] |

Signal Word: Warning[5][6][7][8]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.[5][6][7][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7][8]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5][6][7][8]

Toxicological Profile

-

Acute Toxicity: Not classified as acutely toxic based on data for related compounds.[8] Both Sodium Polynaphthalenesulfonate (SPNS) and Sodium Naphthalenesulfonate (SNS) were not found to be toxic in acute oral or dermal studies.[9][10]

-

Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]

-

Genotoxicity: Related naphthalenesulfonates were negative in Ames mutagenesis assays.[9][10] However, one study on 2-naphthalene sulfonate showed potential for DNA damage in aquatic organisms.[11]

-

Irritation: Undiluted Sodium Naphthalenesulfonate (SNS) was a moderate eye irritant in rabbits, while a 2% solution was a minimal irritant.[9][10] It was found to be at most a mild skin irritant in guinea pigs.[9][10]

Table 3: Summary of Toxicological Data for Related Compounds

| Endpoint | Result | Species | Compound |

| Acute Oral Toxicity | Not Toxic | Rat | SNS/SPNS |

| Acute Dermal Toxicity | Not Toxic | Not Specified | SNS/SPNS |

| Eye Irritation | Moderate (undiluted), Minimal (2%) | Rabbit | SNS |

| Skin Irritation | Mild (undiluted) | Guinea Pig | SNS |

| Sensitization | Not a sensitizer | Guinea Pig, Human | SNS |

| Mutagenicity (Ames Test) | Negative | Not Applicable | SNS/SPNS |

Experimental Protocols

Protocol 4.1: Eye Irritation Assessment (Based on Rabbit Model for SNS)

-

Objective: To assess the potential of a test substance to induce eye irritation.

-

Model: Albino rabbits.

-

Methodology:

-

A pre-determined amount of the test substance (e.g., 0.1 mL of a solution or 100 mg of a solid) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.

-

Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling.

-

The scores are used to classify the substance's irritation potential according to a standardized scale.

-

Protocol 4.2: Skin Sensitization Assessment (Based on Guinea Pig Maximization Test for SNS)

-

Objective: To determine the potential of a substance to induce skin sensitization.

-

Model: Guinea pigs.

-

Methodology:

-

Induction Phase: The test substance is administered to a group of guinea pigs, typically with an adjuvant to enhance the immune response. This may involve intradermal injections and/or topical application.

-

Challenge Phase: After a rest period (10-14 days), the animals are challenged with a non-irritating concentration of the test substance applied topically.

-

Evaluation: The skin reaction at the challenge site is observed and scored at 24 and 48 hours. The incidence and severity of the reactions in the test group are compared to a control group.

-

Handling and Storage

Proper handling and storage are crucial to minimize risk.

5.1 Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling Sodium 4-hydroxynaphthalene-2-sulphonate.

Caption: Recommended Personal Protective Equipment workflow.

5.2 Storage Requirements

-

Store in a tightly closed container.[5]

-

The substance is hygroscopic; protect from moisture.[5][6][12]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures

6.1 First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[5][12] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][12] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[5][6][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[5][6] |

6.2 Spill Response

The following workflow outlines the general procedure for managing a small spill of solid Sodium 4-hydroxynaphthalene-2-sulphonate.

Caption: Logical workflow for small spill response.

6.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Specific Hazards: The substance is combustible. Hazardous combustion products may include carbon oxides, sulfur oxides, and sodium oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear in the event of a fire.[13]

Disposal Considerations

-

Dispose of waste material in accordance with national and local regulations.

-

Leave chemicals in their original containers and do not mix with other waste.

-

Handle uncleaned containers as you would the product itself.

This technical guide provides a summary of the known safety and handling precautions for Sodium 4-hydroxynaphthalene-2-sulphonate, based on the best available data. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet (SDS) provided by the supplier and perform a thorough risk assessment before use.

References

- 1. Buy sodium;4-hydroxynaphthalene-2-sulfonate [smolecule.com]

- 2. 4-ヒドロキシ-1-ナフタレンスルホン酸 ナトリウム塩 technical, ~70% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 [chemicalbook.com]

- 4. Sodium 6-hydroxynaphthalene-2-sulfonate | CAS#:135-76-2 | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azo Dye Synthesis Using Naphthalene Sulfonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of azo dyes derived from hydroxynaphthalene sulfonic acid derivatives, with a focus on compounds structurally related to Sodium 4-hydroxynaphthalene-2-sulphonate. The protocols and data presented are valuable for researchers in medicinal chemistry, materials science, and diagnostics.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile, such as a phenol or another aromatic amine. Hydroxynaphthalene sulfonic acids and their sodium salts are excellent coupling components in this reaction, leading to the formation of brightly colored, water-soluble dyes. These dyes have found widespread applications, from traditional textile dyeing to advanced biomedical diagnostics and therapeutics.[1][2][3] The sulfonate groups enhance water solubility, a crucial property for many biological and industrial applications.

One notable example of an azo dye synthesized from a related precursor is Orange G (Acid Orange 10), which is used extensively in histology as a cytoplasmic counterstain, particularly in the Papanicolaou stain for cancer screening.[1][4][5] The synthesis and properties of such dyes provide a valuable model for the development of novel azo compounds with tailored characteristics for specific applications in drug development, such as targeted drug delivery or as diagnostic probes.

Data Presentation

Table 1: Physicochemical Properties of a Representative Azo Dye (Orange G)

| Property | Value | Reference |

| IUPAC Name | Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate | [4] |

| Common Name | Orange G, Acid Orange 10 | [4] |

| CAS Number | 1936-15-8 | [3][4] |

| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [3][4] |

| Molecular Weight | 452.37 g/mol | [6] |

| Appearance | Bright orange crystalline powder | [3][4] |

| Solubility | Soluble in water | [3] |

| UV-Vis λmax in Water | 246-250 nm, 329-331 nm, 473-479 nm | [6] |

Table 2: Toxicological and Metabolic Data of Orange G

| Parameter | Observation | Reference |

| Metabolism | The azo linkage is reduced by bacteria present in rat feces and by rat-liver homogenates. | [1] |

| Human Metabolism | In humans given 20 mg/kg body weight, 95% is excreted in the urine as p-aminophenol, 0.5% as aniline, and 1.3% as unchanged dye. | [1] |

| Toxicity | High dietary concentrations in rats (≥ 2500 mg/kg) for 90 days caused spleen enlargement. No adverse effects were observed at 50 mg/kg. | [1] |

Experimental Protocols

The following is a detailed protocol for the synthesis of an azo dye, modeled after the synthesis of Orange II, which utilizes a naphthol derivative as the coupling component. This protocol can be adapted for the use of Sodium 4-hydroxynaphthalene-2-sulphonate.

Protocol 1: Synthesis of an Azo Dye via Diazotization and Coupling

Materials:

-

Sulfanilic acid

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium 4-hydroxynaphthalene-2-sulphonate (or other naphthol derivative)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Beakers (100 mL, 250 mL, 500 mL)

-

Erlenmeyer flask (125 mL)

-

Graduated cylinders

-

Stirring rod

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

Part A: Diazotization of Sulfanilic Acid

-

In a 125-mL Erlenmeyer flask, dissolve 2.4 g of sulfanilic acid in 25 mL of a 2.5% aqueous sodium carbonate solution by gently warming on a hot plate.[7]

-

Cool the solution to room temperature under running water.

-

Add 1.0 g of sodium nitrite to the solution and swirl until it is completely dissolved.[7]

-

In a 250 mL beaker, prepare an acidic ice solution by adding approximately 20 g of crushed ice to 2.5 mL of concentrated hydrochloric acid.

-

Slowly and with constant stirring, add the sulfanilic acid/sodium nitrite solution from the Erlenmeyer flask to the acidic ice solution. A white precipitate of the diazonium salt should form. Keep this suspension in an ice bath.[7]

Part B: Azo Coupling

-

In a 400 mL beaker, prepare a solution of the coupling component by dissolving 1.8 g of Sodium 4-hydroxynaphthalene-2-sulphonate in 10 mL of 10% aqueous sodium hydroxide. Cool this solution in an ice bath.[7]

-

While vigorously stirring the cold naphthol solution, slowly add the diazonium salt suspension prepared in Part A.[7]

-

A brightly colored azo dye should precipitate immediately. Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification of the Azo Dye

-

Heat the beaker containing the dye suspension on a hot plate until the solid dissolves.[7]

-

Add 5 g of sodium chloride to the hot solution and continue heating and stirring until the salt is completely dissolved. This process, known as "salting out," decreases the solubility of the dye in the aqueous solution.[7]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the precipitation of the dye.

-

Collect the solid azo dye by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of saturated sodium chloride solution to remove impurities.[7]

-

Allow the product to air dry.

Visualizations

Caption: Experimental workflow for the synthesis of an azo dye.

Caption: General metabolic pathway of azo dye reduction in the body.

Applications in Drug Development and Research

Azo dyes derived from hydroxynaphthalene sulfonic acids have several existing and potential applications relevant to drug development:

-

Histological Staining: As exemplified by Orange G, these dyes are crucial for staining tissues and cells, enabling the visualization of cellular morphology and the detection of pathological changes, such as in cancer diagnosis.[1][4]

-

pH Indicators: The color of many azo dyes is pH-dependent, making them useful as indicators in various biochemical assays.[2]

-

Drug Delivery: The azo bond can be cleaved under the reductive conditions found in the colon, a characteristic that has been exploited in the design of colon-specific drug delivery systems. A prodrug containing an azo linkage can pass through the upper gastrointestinal tract intact and release the active drug upon reduction by the gut microbiota.

-

Therapeutic Agents: Some azo compounds have been investigated for their therapeutic properties, including antibacterial and anticancer activities.[3] The synthesis of new derivatives allows for the exploration of structure-activity relationships.

-

Biomedical Imaging: The fluorescent properties of some azo dyes make them potential candidates for use as probes in bioimaging applications.[3]

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a laboratory setting with appropriate safety precautions. The toxicological properties of newly synthesized compounds should be thoroughly investigated.

References

- 1. Orange G - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemiis.com [chemiis.com]

- 4. Orange G - Wikipedia [en.wikipedia.org]

- 5. stainsfile.com [stainsfile.com]

- 6. オレンジG certified by the BSC, Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

Application Notes and Protocols for Sodium 4-hydroxynaphthalene-1-sulphonate as a Coupling Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes